Verified Fusion Temperature as a Crystallinity and Processing Benchmark
The fusion temperature of 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]anthracene is recorded in the DETHERM database, providing a key parameter for assessing its solid-state packing and vapor deposition suitability [1]. A higher or sharper melting point compared to related non-brominated or non-alkylated anthracenes can indicate stronger intermolecular interactions and better thermal stability during device fabrication. While the exact value requires direct database retrieval, its existence as a verified data point allows for direct comparison with the fusion temperatures of simpler analogs such as 9-bromo-10-phenylanthracene.
| Evidence Dimension | Fusion Temperature |
|---|---|
| Target Compound Data | Verified data exists in DETHERM database (Registry No. 642494-38-0) [1]. |
| Comparator Or Baseline | 9-Bromo-10-phenylanthracene (CAS 23674-20-6), a non-alkylated analog, typically exhibits a lower melting point due to the absence of a flexible chain and reduced molecular weight. |
| Quantified Difference | The presence of the pentyl chain and extended biphenyl unit is expected to increase molecular weight and polarizability, potentially raising the melting point relative to 9-bromo-10-phenylanthracene. Exact difference requires database lookup. |
| Conditions | Pure compound, solid-liquid equilibrium. |
Why This Matters
A well-characterized fusion temperature is essential for designing thermal evaporation processes in OLED fabrication and for predicting shelf-life and morphological stability in thin-film devices.
- [1] DETHERM Database, DECHEMA ID: 102630. Anthracene, 9-bromo-10-[(4'-pentyl[1,1'-biphenyl]-4-yl)ethynyl]-. Registry No. 642494-38-0. View Source
